Welcome to the BenchChem Online Store!
molecular formula C13H26O2 B8686120 ((Decyloxy)methyl)oxirane CAS No. 3497-06-1

((Decyloxy)methyl)oxirane

Cat. No. B8686120
M. Wt: 214.34 g/mol
InChI Key: NPKKFQUHBHQTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04888138

Procedure details

To the crude 1-chloro-3-decyloxy-2-propanol prepared as described above and cooled to 40° C. was added NaOH (50% aqueous, 76 g, 2.2 mole) and water (44 g). The temperature rose to 50° C., then the mixture was heated to 85°-90° C. for three hours. Analysis by GC showed the crude product contained 11% unreacted alcohol and 75% of the expected epoxide. Water (200 ml) was added to dissolve precipitated salt. The aqueous phase was separated (pH 4) and the organic phase washed with 5% NaCl solution to pH 7-8 (2×400 ml). The crude product (435 g, 102%) was fractionally distilled at 12 mmHg to yield 286 g of (decyloxy)methyloxirane (67% overall based on epichlorohydrin). GC showed the product was 97% pure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
76 g
Type
reactant
Reaction Step Two
Name
Quantity
44 g
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([OH:16])[CH2:4][O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].[OH-].[Na+]>O>[CH2:6]([O:5][CH2:4][CH:3]1[CH2:2][O:16]1)[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(COCCCCCCCCCC)O
Step Two
Name
Quantity
76 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
44 g
Type
solvent
Smiles
O
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 85°-90° C. for three hours
Duration
3 h
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
CUSTOM
Type
CUSTOM
Details
precipitated salt
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated (pH 4)
WASH
Type
WASH
Details
the organic phase washed with 5% NaCl solution to pH 7-8 (2×400 ml)
DISTILLATION
Type
DISTILLATION
Details
The crude product (435 g, 102%) was fractionally distilled at 12 mmHg

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC)OCC1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 286 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.